

Cyclotene 3000 series material safety data sheet

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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433

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An In-depth Technical Guide to **Cyclotene**® 3000 Series Resins

This technical guide provides comprehensive information on the **Cyclotene**® 3000 series of advanced electronic resins for researchers, scientists, and drug development professionals. This document consolidates key data on material properties, processing protocols, and safety precautions.

Introduction

The **Cyclotene**® 3000 series are B-staged bisbenzocyclobutene (BCB) derived resins developed for use as spin-on dielectric materials in microelectronic fabrication.^{[1][2][3]} These resins are known for their low dielectric constant, low dielectric loss, low moisture absorption, and excellent planarization.^{[1][2][3][4]} They are widely used in applications such as silicon and compound semiconductor passivation, interlayer dielectrics, integrated circuit (IC) packaging, and micro-electro-mechanical systems (MEMS).^{[1][2][5]} There are four commercially available formulations in the **Cyclotene**® 3000 series.^{[1][2][5]}

Material Properties

The physical, thermal, electrical, and mechanical properties of the **Cyclotene**® 3000 series resins are summarized in the tables below. These values are typical and should not be considered as product specifications.^{[1][5]}

Solution Properties

Property	3022-35	3022-46	3022-57	3022-63
Solvent	Mesitylene	Mesitylene	Mesitylene	Mesitylene
% Solids	35	46	57	63
Viscosity (cSt)	38	200	1150	3100

Table 1: Solution properties of the different formulations of **Cyclotene®** 3000 series resins.[1]

Thermal, Electrical, and Mechanical Properties

Property	Measured Value
Dielectric Constant (1-20 GHz)	2.50 - 2.65
Dissipation Factor (1-20 GHz)	0.0008 - 0.002
Breakdown Voltage	5.3×10^6 V/cm
Leakage Current (@ 1.0 MV/cm ²)	6.8×10^{-10} A/cm ²
Volume Resistivity	1×10^{19} Ω-cm
Thermal Conductivity	0.29 W/m ² K
Coefficient of Thermal Expansion (CTE)	52 ppm/°C
Tensile Strength	87 MPa
Tensile Modulus	2.9 GPa
Elongation to Break	8%
Glass Transition Temperature (T _g) by DMA	> 320°C
Moisture Absorption	< 0.2%

Table 2: Summary of key thermal, electrical, and mechanical properties of cured **Cyclotene®** 3000 series resins.[1][5]

Safety and Handling

A Material Safety Data Sheet (MSDS) for a related product, **Cyclotene®** 4024-40 Advanced Electronics Resin, provides insight into the potential hazards and necessary precautions.

Emergency Overview

- Appearance: Yellow liquid with an aromatic odor.
- Hazards: WARNING! Combustible liquid and vapor. Causes eye irritation and may cause skin irritation. It may also cause an allergic skin reaction, respiratory tract irritation, and anesthetic effects. This substance is an aspiration hazard and can cause lung damage.[6]

Handling Precautions

- Avoid contact with eyes, skin, and clothing.[6]
- Avoid breathing vapor and ensure adequate ventilation.[6]
- Keep away from heat, sparks, and flames.[6]
- Ground and bond all equipment to prevent static discharge.[6]
- Store in tightly closed original containers at room temperature.[1][5] The shelf life is two years from the date of manufacture.[1][5]

Disposal Considerations

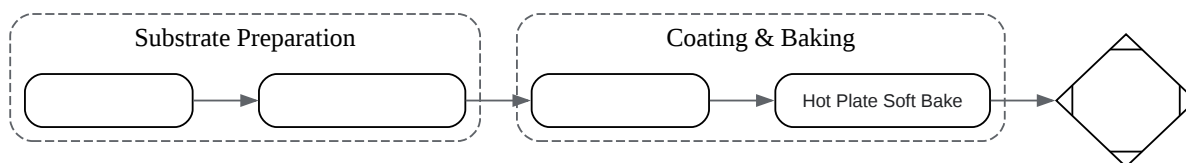
- Dispose of waste in a container for organic solvents, following all local, state, and federal regulations.[1][5]

Experimental Protocols

The following sections detail the standard processing procedures for depositing and patterning **Cyclotene®** 3000 series resins.

Substrate Preparation and Spin-Coating

A typical process flow for depositing **Cyclotene®** 3000 films involves surface cleaning, application of an adhesion promoter, spin-coating the resin, a hot plate soft bake, and finally, curing.



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Typical process flow for depositing BCB films.

- **Surface Clean:** The substrate is first cleaned to remove any contaminants.
- **Adhesion Promoter:** An adhesion promoter, such as AP3000, is applied to the substrate to ensure good adhesion of the BCB film.
- **Spin-Coating:** The **Cyclotene®** resin is dispensed onto the substrate, which is then spun at a specific speed to achieve the desired film thickness. The spin speed is typically in the range of 1500-2000 rpm.[1]
- **Edge-Bead Removal (EBR) and Backside Rinse:** After spin-coating, a solvent like T1100 is used to remove the edge-bead from the top side and any contamination from the backside of the substrate.[5]
- **Hot Plate Soft Bake:** The coated substrate is baked on a hot plate at a temperature between 80°C and 150°C for at least 60 seconds to remove solvent.[5]

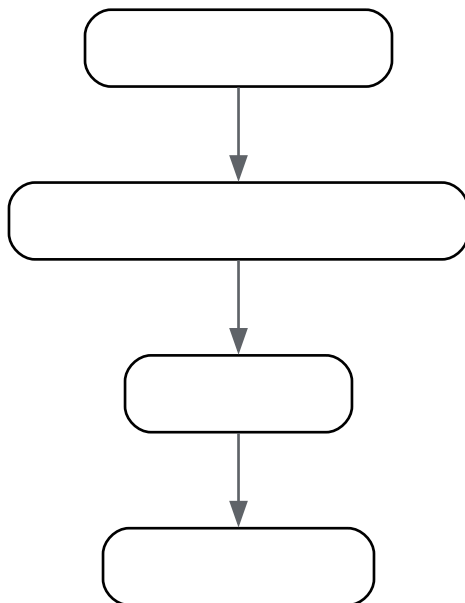
Curing

The cure process polymerizes the BCB resin to achieve its final properties. Curing should be performed in an oxygen-free environment (less than 100 ppm O₂) to prevent oxidation.[5]

- **Soft Cure:** A partial cure at 210°C for 40 minutes achieves approximately 75-82% polymerization.[1] This is used for multilayer applications.
- **Final Cure:** A final cure is typically performed in a nitrogen-purged oven. The temperature is ramped up and held to achieve a high degree of polymerization.

Plasma Etching for Patterning

Patterning of **Cyclotene®** films is achieved through a plasma etch process.



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General workflow for plasma etching of BCB films.

The plasma for etching typically contains both oxygen and a fluorine-containing gas (e.g., CF₄, SF₆).^{[1][5]} A common gas mixture is 4:1 O₂/CF₄ or 5:1 O₂/SF₆.^{[1][5]} The etch rate can be controlled by adjusting the gas composition and plasma parameters.

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